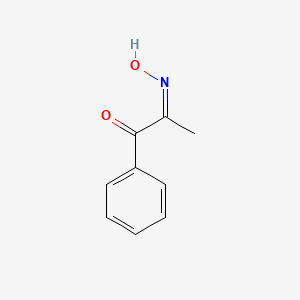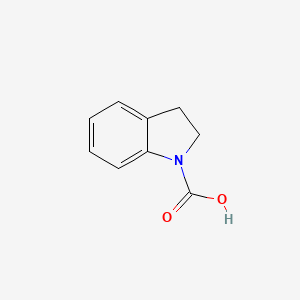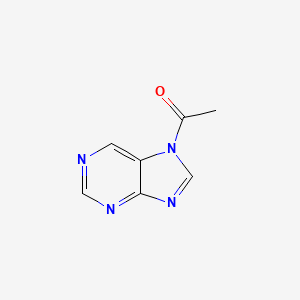
1-(7H-purin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7H-purin-7-yl)ethanone is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is of significant interest due to its structural similarity to biologically important molecules such as adenine and guanine, which are fundamental components of nucleic acids.
Métodos De Preparación
The synthesis of 1-(7H-purin-7-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of purine derivatives with acetylating agents under controlled conditions. For instance, the reaction of purine with acetic anhydride in the presence of a catalyst can yield this compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(7H-purin-7-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(7H-purin-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Due to its structural similarity to nucleic acid bases, it is used in studies related to DNA and RNA.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(7H-purin-7-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of natural purines, interacting with enzymes and receptors involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells, depending on the specific context and application.
Comparación Con Compuestos Similares
1-(7H-purin-7-yl)ethanone can be compared to other purine derivatives such as adenine, guanine, and their analogs. While adenine and guanine are naturally occurring and play crucial roles in genetic material, this compound is a synthetic analog with unique properties that make it useful in research and industrial applications. Similar compounds include:
2-Chloro-1-(6-chloro-7H-purin-8-yl)ethanone: Another purine derivative with different substituents.
2-acetylpyrrole: A structurally related compound with a pyrrole ring instead of a purine ring.
Propiedades
Número CAS |
70740-29-3 |
|---|---|
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
1-purin-7-ylethanone |
InChI |
InChI=1S/C7H6N4O/c1-5(12)11-4-10-7-6(11)2-8-3-9-7/h2-4H,1H3 |
Clave InChI |
SNTDWKMDWOFUAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=NC2=NC=NC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


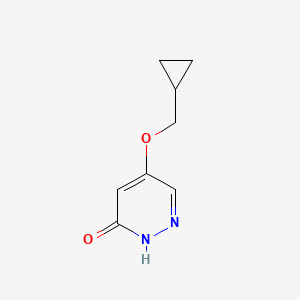
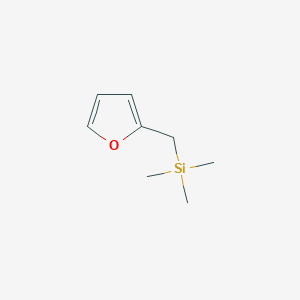
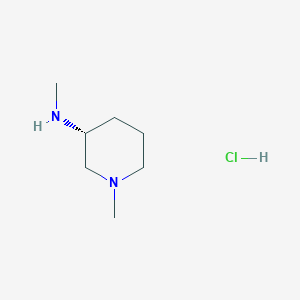
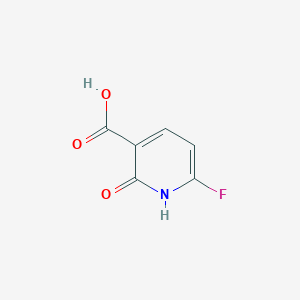
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
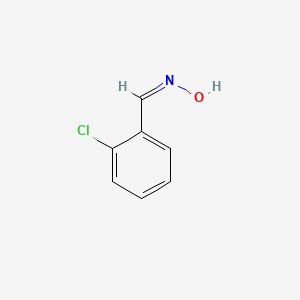

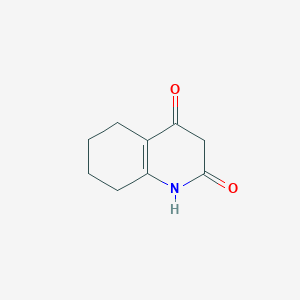
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)


